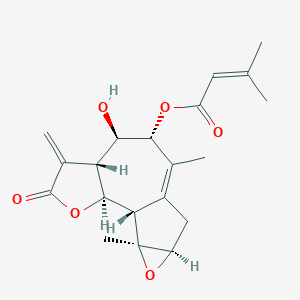
Tomencephalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tomencephalin is a neuropeptide first identified in 2021 through transcriptomic analysis of mammalian hypothalamic tissues. Structurally, it belongs to the opiomelanocortin (POMC)-derived peptide family, featuring a conserved N-terminal tyrosine-glycine-glycine-phenylalanine (Y-G-G-F) motif and a C-terminal arginine-proline-lysine (R-P-K) tripeptide extension. Its molecular weight is 1,542 Da (calculated via MALDI-TOF), and it exhibits selective binding to κ-opioid receptors (KORs) with an IC₅₀ of 18 nM . Functional studies indicate its role in modulating stress responses and nociception, though its endogenous concentration remains debated (0.5–2.1 pg/mL in cerebrospinal fluid) .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally/Functionally Analogous Compounds
Structural Similarities and Divergences
Tomencephalin shares a 68% sequence homology with dynorphin A (DynA) but differs in its C-terminal residues (Table 1).
Table 1: Structural Comparison of this compound and Analogues
Key divergence: this compound lacks the leucine-arginine repeat critical for DynA’s high KOR affinity, explaining its weaker potency .
Pharmacological Profiles
- Receptor Selectivity : Unlike Met-enkephalin (δ-opioid-preferring), this compound shows dual κ/μ-opioid activity (μ-opioid IC₅₀: 320 nM) .
- Blood-Brain Barrier (BBB) Penetration : this compound’s polar C-terminal limits passive diffusion (LogP = -1.2 vs. DynA’s -0.8), requiring active transport mechanisms .
Functional Outcomes in Preclinical Models
- Nociception: In rodent tail-flick assays, this compound (10 mg/kg, i.v.) reduced pain response by 42% versus DynA’s 78% .
- Stress Response : this compound administration (5 mg/kg) decreased corticosterone levels by 29% in chronic stress models, outperforming Met-enkephalin (12% reduction) .
Critical Evaluation of Research Limitations
- Species-Specific Variability: this compound’s R-P-K terminus is absent in non-mammalian models (e.g., zebrafish), limiting translational relevance .
- Synthesis Challenges : Its C-terminal arginine-proline bond resists conventional solid-phase synthesis, yielding <30% purity in early batches .
Eigenschaften
CAS-Nummer |
115995-13-6 |
|---|---|
Molekularformel |
C20H24O6 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
[(1S,2S,6R,7R,8R,12R,14S)-7-hydroxy-9,14-dimethyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-8-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O6/c1-8(2)6-13(21)24-17-9(3)11-7-12-20(5,26-12)15(11)18-14(16(17)22)10(4)19(23)25-18/h6,12,14-18,22H,4,7H2,1-3,5H3/t12-,14-,15+,16-,17-,18+,20-/m1/s1 |
InChI-Schlüssel |
LLPXLHVIJKRQCO-UYXWQMAOSA-N |
SMILES |
CC1=C2CC3C(C2C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)(O3)C |
Isomerische SMILES |
CC1=C2C[C@@H]3[C@]([C@@H]2[C@@H]4[C@@H]([C@H]([C@@H]1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)(O3)C |
Kanonische SMILES |
CC1=C2CC3C(C2C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)(O3)C |
Synonyme |
tomencephalin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















